molecular formula C8H7Cl2NO B13944773 1-(3-Aminophenyl)-2,2-dichloroethan-1-one CAS No. 27700-45-4

1-(3-Aminophenyl)-2,2-dichloroethan-1-one

Cat. No.: B13944773
CAS No.: 27700-45-4
M. Wt: 204.05 g/mol
InChI Key: JRRYMSJCAVMOKR-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2,2-dichloroethan-1-one is an organic compound that features a phenyl ring substituted with an amino group at the 3-position and a dichloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminophenyl)-2,2-dichloroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-nitroacetophenone with thionyl chloride to form 3-chloroacetophenone, which is then subjected to a reduction reaction using hydrogen gas and a palladium catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichloroethanone moiety can be reduced to form corresponding alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Aminophenyl)-2,2-dichloroethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-2,2-dichloroethan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloroethanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminophenyl)-2-chloroethan-1-one: Similar structure but with one chlorine atom.

    1-(3-Aminophenyl)-2,2-dibromoethan-1-one: Bromine atoms instead of chlorine.

    1-(3-Aminophenyl)-2,2-difluoroethan-1-one: Fluorine atoms instead of chlorine.

Uniqueness

1-(3-Aminophenyl)-2,2-dichloroethan-1-one is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

27700-45-4

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(3-aminophenyl)-2,2-dichloroethanone

InChI

InChI=1S/C8H7Cl2NO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H,11H2

InChI Key

JRRYMSJCAVMOKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C(Cl)Cl

Origin of Product

United States

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